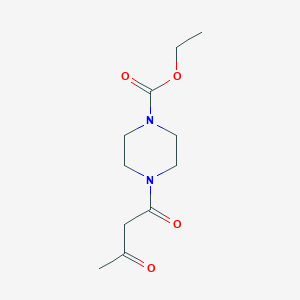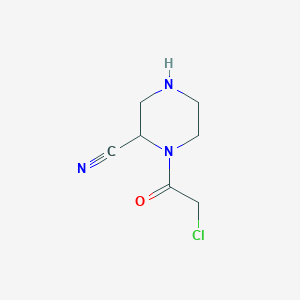
1-Diethylamino-2-oximino-3-butanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diethylamino-2-oximino-3-butanone hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl It is a derivative of butanone, featuring both diethylamino and oximino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Diethylamino-2-oximino-3-butanone hydrochloride can be synthesized through a multi-step process involving the reaction of diethylamine hydrochloride, formaldehyde, and acetone. The reaction typically involves the following steps:
Mannich Reaction: Diethylamine hydrochloride reacts with formaldehyde and acetone to form 1-diethylamino-3-butanone.
Oximination: The resulting 1-diethylamino-3-butanone is then treated with hydroxylamine hydrochloride to introduce the oximino group, forming 1-diethylamino-2-oximino-3-butanone.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Diethylamino-2-oximino-3-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and ketones.
Reduction: Reduction reactions can convert the oximino group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Diethylamino-2-oximino-3-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-diethylamino-2-oximino-3-butanone hydrochloride involves its interaction with specific molecular targets. The oximino group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diethylamino-3-butanone
- 1-Diethylamino-2-butanone
- 1-Diethylamino-3-pentanone
Uniqueness
1-Diethylamino-2-oximino-3-butanone hydrochloride is unique due to the presence of both diethylamino and oximino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
52900-90-0 |
|---|---|
Fórmula molecular |
C8H17ClN2O2 |
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
diethyl-[(2E)-2-hydroxyimino-3-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-4-10(5-2)6-8(9-12)7(3)11;/h12H,4-6H2,1-3H3;1H/b9-8+; |
Clave InChI |
AUUYRAPDBFLAQV-HRNDJLQDSA-N |
SMILES isomérico |
CC[NH+](CC)C/C(=N\O)/C(=O)C.[Cl-] |
SMILES canónico |
CC[NH+](CC)CC(=NO)C(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


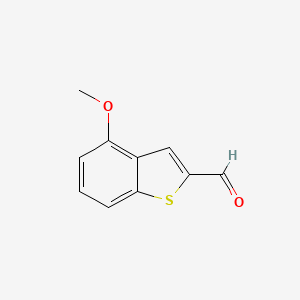
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)

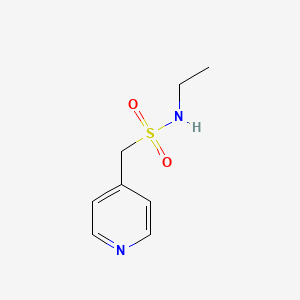
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)


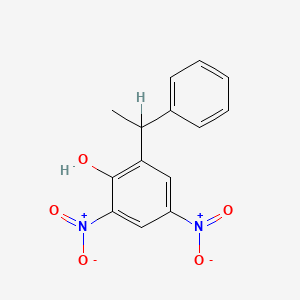
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)
